molecular formula C9H11NO3 B14152242 2-(2-Amino-4-methylphenoxy)acetic acid CAS No. 193685-42-6

2-(2-Amino-4-methylphenoxy)acetic acid

Cat. No.: B14152242
CAS No.: 193685-42-6
M. Wt: 181.19 g/mol
InChI Key: IHZCKOBTZMHTDA-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an amino group and a methyl group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-methylphenoxy)acetic acid typically involves the reaction of 2-amino-4-methylphenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

  • Dissolve 2-amino-4-methylphenol in a suitable solvent, such as ethanol.
  • Add chloroacetic acid to the solution.
  • Introduce sodium hydroxide to the reaction mixture to initiate the nucleophilic substitution.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and acidify it to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

    Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

    Esterification: Ester derivatives of phenoxyacetic acid.

Scientific Research Applications

2-(2-Amino-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyacetic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog without the amino and methyl groups.

    2-(2-Amino-4-chlorophenoxy)acetic acid: A similar compound with a chlorine substituent instead of a methyl group.

    2-(2-Amino-4-methoxyphenoxy)acetic acid: A similar compound with a methoxy group instead of a methyl group.

Uniqueness

2-(2-Amino-4-methylphenoxy)acetic acid is unique due to the presence of both an amino group and a methyl group on the phenoxyacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

193685-42-6

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-amino-4-methylphenoxy)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

IHZCKOBTZMHTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)N

Origin of Product

United States

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